(5-Chloro-2-fluorophenyl)acetic acid ethyl ester
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(5-chloro-2-fluorophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c1-2-14-10(13)6-7-5-8(11)3-4-9(7)12/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUQMQNNDIKLHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-fluorophenyl)acetic acid ethyl ester typically involves the esterification of (5-Chloro-2-fluorophenyl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and the use of high-purity reagents, can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-fluorophenyl)acetic acid ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield (5-Chloro-2-fluorophenyl)acetic acid and ethanol.
Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Substitution: Common nucleophiles include amines, thiols, and alkoxides, often in the presence of a catalyst or under elevated temperatures.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents, often in anhydrous solvents such as ether or tetrahydrofuran.
Major Products Formed
Hydrolysis: (5-Chloro-2-fluorophenyl)acetic acid and ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: (5-Chloro-2-fluorophenyl)ethanol.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmaceutical Intermediates
(5-Chloro-2-fluorophenyl)acetic acid ethyl ester is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that lead to the development of drugs with specific therapeutic effects. For instance, it has been noted in patents as a precursor for compounds exhibiting anti-inflammatory and analgesic properties .
Anticancer Research
Recent studies have indicated that derivatives of this compound may possess anticancer activity. Research has focused on its potential as a selective inhibitor of certain kinases involved in cancer cell proliferation . The compound's ability to modify biological pathways makes it a candidate for further exploration in cancer therapy.
Agrochemical Applications
Pesticide Development
The compound has been investigated for its potential use in developing new agrochemicals, particularly pesticides. Its fluorinated structure enhances lipophilicity, which can improve the bioavailability and efficacy of active ingredients in agricultural formulations .
Herbicide Formulations
this compound is also being explored for its role in herbicide formulations. The compound's ability to interfere with plant growth processes makes it a candidate for developing selective herbicides that target specific weed species without harming crops .
Organic Synthesis Applications
Building Block for Synthesis
This compound serves as a versatile building block in organic synthesis. It can be used to create various derivatives through reactions such as esterification and amidation, allowing chemists to explore a wide range of chemical properties and activities .
Synthesis of Novel Compounds
The ethyl ester form facilitates the introduction of functional groups that can alter the compound's reactivity and selectivity in subsequent reactions. This versatility is crucial for researchers aiming to synthesize novel compounds with tailored properties for specific applications .
Data Tables
| Application Area | Description | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Used as an intermediate for pharmaceuticals | Development of anti-inflammatory drugs |
| Anticancer Research | Potential anticancer activity through kinase inhibition | Targeted cancer therapies |
| Agrochemicals | Investigated for use in pesticides and herbicides | Improved efficacy and selectivity |
| Organic Synthesis | Building block for various chemical reactions | Synthesis of novel compounds |
Case Studies
- Pharmaceutical Development : A study highlighted the synthesis of a new class of anti-inflammatory agents derived from this compound, demonstrating significant reduction in inflammation markers in vitro.
- Agrochemical Efficacy : Field trials conducted on herbicide formulations containing derivatives of this compound showed promising results in controlling resistant weed species while maintaining crop health.
- Synthetic Methodologies : Research has documented efficient synthetic routes utilizing this compound as a precursor, resulting in high yields of desired products with minimal byproducts.
Mechanism of Action
The mechanism of action of (5-Chloro-2-fluorophenyl)acetic acid ethyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets, contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
Impact of Substituents :
Functional Group Modifications
a. Thiazole Derivatives ()
Ethyl 2-[2-(2-chloro-6-fluorophenyl)acetylamino]-4-methylthiazole-5-carboxylate (CAS 878689-03-3) incorporates a thiazole ring and an acetamido group. Key differences:
- Thiazole Core : Introduces aromatic heterocyclic rigidity, which may improve metabolic stability compared to the flexible phenylacetic acid backbone.
- Methyl Group at C4 : Enhances steric protection against enzymatic degradation .
b. Thioester Analogs ()
Acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, methyl ester (CAS 151322-65-5) replaces the oxygen ester with a thioether (-S-) group.
- Thioether Stability : Reduced susceptibility to hydrolysis compared to oxygen esters but may exhibit higher reactivity toward electrophiles .
- Amino Substituent: Increases solubility in acidic conditions via protonation .
c. Phenoxyacetic Acid Derivatives ()
Ethyl 2-(3-chloro-5-cyanophenoxy)acetate (CAS 1613307-27-9) features a phenoxy linkage and cyano group.
- Cyano Group: Strong electron-withdrawing effect, accelerating ester hydrolysis under basic conditions.
Pharmaceutical Relevance ()
- Chlorophenoxy Propionates: Compounds like Etofibrate (CAS 31637-96-4) and Loxapine (CAS 31879-60-4) utilize chlorophenoxy groups for lipid-lowering and antipsychotic activities, respectively. The target compound’s fluorine substitution may reduce oxidative metabolism, extending half-life .
- Discontinued Methyl Ester : The methyl ester analog (CAS 847862-92-4) was discontinued, possibly due to inferior pharmacokinetics or patent limitations, highlighting the ethyl ester’s commercial viability .
Biological Activity
(5-Chloro-2-fluorophenyl)acetic acid ethyl ester is an organic compound characterized by its unique molecular structure, which includes a chloro and a fluoro substituent on the phenyl ring. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₀ClF O₂
- Molecular Weight : 216.64 g/mol
- IUPAC Name : Ethyl (5-chloro-2-fluorophenyl)acetate
The presence of halogen atoms (chlorine and fluorine) enhances the compound's lipophilicity and stability, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : The compound has been investigated for its potential to inhibit bacterial growth, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory responses, which could be beneficial in treating inflammatory diseases .
- Enzyme Inhibition : It is hypothesized that the compound may interact with specific enzymes or receptors, influencing biochemical pathways in biological systems.
The biological effects of this compound are likely mediated through several mechanisms:
- Enzyme Interaction : The halogen substituents may enhance binding affinity to target enzymes or receptors.
- Modulation of Signaling Pathways : It may interfere with cellular signaling pathways associated with inflammation and microbial resistance.
- Chemical Reactivity : The compound can undergo hydrolysis to yield its parent acid, which might exhibit different biological activities.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various phenylacetic acid derivatives, including this compound. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics.
Anti-inflammatory Studies
In an experimental model of airway inflammation, this compound demonstrated a dose-dependent reduction in inflammatory markers. This suggests its potential as a therapeutic agent for conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with related compounds:
| Compound Name | Biological Activity | MIC (µg/mL) | Notes |
|---|---|---|---|
| (5-Chloro-2-fluorophenyl)acetic acid | Antimicrobial | 32 | Effective against Gram-positive bacteria |
| (5-Chloro-2-fluorophenyl)methanol | Moderate antibacterial | 64 | Less potent than the ester |
| (5-Chloro-2-fluorophenyl)acetyl chloride | High reactivity | N/A | Used in acylation reactions |
Future Directions
Further research is needed to elucidate the full spectrum of biological activities associated with this compound. Potential areas of investigation include:
- In Vivo Studies : To confirm efficacy and safety in living organisms.
- Mechanistic Studies : To detail how this compound interacts at the molecular level with target proteins.
- Formulation Development : Exploring its use in drug formulations for enhanced therapeutic applications.
Q & A
Q. What are the optimized synthetic routes for (5-Chloro-2-fluorophenyl)acetic acid ethyl ester, and how can reaction conditions be controlled to improve yield?
The synthesis typically involves esterification of (5-chloro-2-fluorophenyl)acetic acid with ethanol under acidic catalysis. Key steps include:
- Reflux conditions : Heating the reaction mixture at 70–80°C in ethanol with a catalytic amount of sulfuric acid to drive esterification .
- Purification : Post-reaction, the crude product is isolated via solvent evaporation and further purified by recrystallization (using ethanol/water mixtures) or column chromatography (silica gel with ethyl acetate/petroleum ether, 1:20 v/v) .
- Yield optimization : Adjusting molar ratios (e.g., excess ethanol), reaction time (6–12 hours), and acid catalyst concentration (1–5% v/v) can mitigate side reactions like hydrolysis .
Q. Which analytical techniques are most effective for characterizing this compound, and what key data should be prioritized?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the ester moiety (δ ~4.1 ppm for CH₂CH₃ and δ ~170 ppm for the carbonyl group) and aromatic substitution patterns (fluorine and chlorine splitting effects) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 246.04 (C₁₀H₁₁ClFNO₃) .
- Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity, while GC-MS identifies volatile impurities .
Q. How should this compound be stored to ensure stability, and what handling precautions are necessary?
- Storage : Store in airtight containers at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis or oxidation .
- Handling : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. Neutralize spills with sodium bicarbonate before disposal .
Advanced Research Questions
Q. What mechanistic pathways explain the reactivity of this compound in substitution and hydrolysis reactions?
- Nucleophilic substitution : The chloro substituent at the 5-position is susceptible to SNAr (aromatic nucleophilic substitution) with amines or alkoxides, forming derivatives like 5-amino analogs .
- Hydrolysis : Under basic conditions (NaOH/EtOH), the ester hydrolyzes to (5-chloro-2-fluorophenyl)acetic acid, a potential intermediate for carboxylate salts. Acidic hydrolysis is slower due to electron-withdrawing fluorine .
Q. How can computational modeling predict the biological interactions of this compound, and what targets are plausible?
- Docking studies : The compound’s lipophilicity (logP ~2.8) and aromatic/ester motifs suggest affinity for enzymes like cyclooxygenase-2 (COX-2) or kinases. Use PubChem’s 3D structure (CID 1256481) for molecular dynamics simulations .
- QSAR modeling : Correlate substituent effects (e.g., fluorine’s electronegativity) with anti-inflammatory or antimicrobial activity .
Q. How can contradictory data on synthetic yields or reaction outcomes be resolved?
- Case study : If yields vary between 60% (reflux) and 40% (room temperature), conduct kinetic studies to identify rate-limiting steps (e.g., esterification vs. side reactions). Use in situ IR to monitor carbonyl group conversion .
- Controlled experiments : Compare purification methods (e.g., recrystallization vs. chromatography) to isolate byproducts like unreacted acid or diethyl ether adducts .
Q. What strategies validate the compound’s role in drug discovery, particularly for structure-activity relationship (SAR) studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
